molecular formula C12H11IN2 B12118322 3-iodo-N-(pyridin-3-ylmethyl)aniline

3-iodo-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B12118322
M. Wt: 310.13 g/mol
InChI Key: XVNMRTBCYIVICK-UHFFFAOYSA-N
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Description

3-Iodo-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C₁₂H₁₁IN₂ and a molecular weight of 310.13 g/mol . This compound is characterized by the presence of an iodine atom attached to an aniline ring, which is further substituted with a pyridin-3-ylmethyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-(pyridin-3-ylmethyl)aniline typically involves the iodination of N-(pyridin-3-ylmethyl)aniline. One common method includes the reaction of N-(pyridin-3-ylmethyl)aniline with iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-N-(pyridin-3-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are utilized.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Iodo-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-iodo-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The iodine atom and pyridin-3-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom in 3-iodo-N-(pyridin-3-ylmethyl)aniline imparts unique properties, such as increased molecular weight and specific reactivity patterns. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C12H11IN2

Molecular Weight

310.13 g/mol

IUPAC Name

3-iodo-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C12H11IN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2

InChI Key

XVNMRTBCYIVICK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NCC2=CN=CC=C2

Origin of Product

United States

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